trans-2-Aminocyclobutanol hydrochloride

Descripción

Contextual Significance of Cyclobutane (B1203170) Derivatives in Contemporary Chemical Synthesis

Cyclobutane derivatives are valuable intermediates in organic synthesis, primarily owing to the inherent ring strain of the four-membered carbocycle. acs.org This strain, estimated to be around 26.3 kcal/mol, facilitates selective ring-opening reactions, providing access to a variety of acyclic and larger ring systems that might be challenging to synthesize through other means. acs.org The utility of cyclobutanes extends to their presence in a wide array of natural products, many of which exhibit significant biological activities. researchgate.netyoutube.com Consequently, the development of synthetic methodologies for the construction of the cyclobutane framework is an active area of research. researchgate.netyoutube.com

The incorporation of functional groups onto the cyclobutane ring, as seen in trans-2-Aminocyclobutanol (B7947059) hydrochloride, further enhances its synthetic potential. The amino and alcohol functionalities serve as handles for further chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular scaffolds. These derivatives are increasingly utilized in medicinal chemistry to create conformationally restricted analogues of known bioactive molecules, a strategy often employed to improve pharmacological properties. nih.gov

Overview of the Chemical Compound's Distinctive Structural Features

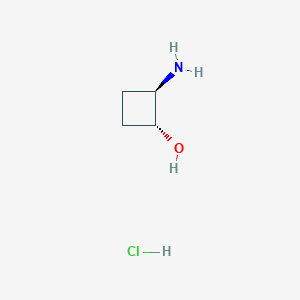

The structure of trans-2-Aminocyclobutanol hydrochloride is characterized by a cyclobutane ring substituted with an amino group and a hydroxyl group on adjacent carbon atoms, with a trans stereochemical relationship. This specific arrangement has profound implications for the molecule's three-dimensional shape and reactivity.

While specific crystallographic or detailed spectroscopic data for this compound is not widely available in peer-reviewed literature, studies on analogous 2-substituted cyclobutane-α-amino acid derivatives provide valuable insights. researchgate.net These studies, combining X-ray diffraction, NMR spectroscopy, and computational methods, reveal that the substituent at the C2 position can modulate the puckering of the cyclobutane ring. researchgate.net It is reasonable to infer that in trans-2-Aminocyclobutanol, the larger amino and hydroxyl groups would preferentially occupy positions that minimize steric interactions, influencing the puckering angle of the ring.

Interactive Data Table: General Properties of this compound

| Property | Value |

| CAS Number | 1609406-69-0 |

| Molecular Formula | C₄H₁₀ClNO |

| Molecular Weight | 123.58 g/mol |

| Synonyms | (1R,2R)-rel-2-Aminocyclobutanol hydrochloride |

Historical Development and Early Research Trajectories Concerning its Chemical Utility

The study of cyclobutane chemistry dates back to the early 20th century, with the first synthesis of cyclobutane itself being a landmark achievement. acs.org However, the exploration of functionalized cyclobutanes, such as aminocyclobutanols, is a more recent endeavor. Early research in this area was often driven by the discovery of natural products containing the cyclobutane motif.

The synthesis of aminocyclobutanol derivatives has been approached through various strategies. One common method involves the [2+2] photocycloaddition of an alkene and a carbonyl compound, followed by further functional group manipulations. The stereoselective synthesis of 2-aminocyclobutanols has been achieved through methods like the photocyclization of α-amido alkylaryl ketones. While specific historical accounts detailing the first synthesis of this compound are scarce, the development of methods for the synthesis of related aminocyclobutanol compounds has been a focus of synthetic methodology research. A patent for the synthesis of the related trans-3-aminocyclobutanol highlights a multi-step process involving a Mitsunobu reaction for stereochemical inversion, followed by hydrolysis and deprotection. This suggests that the synthesis of specific stereoisomers of aminocyclobutanols requires carefully planned synthetic routes. The availability of this compound from commercial suppliers indicates that viable synthetic pathways have been established, likely building upon the foundational work in cyclobutane chemistry and stereoselective synthesis.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(1R,2R)-2-aminocyclobutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c5-3-1-2-4(3)6;/h3-4,6H,1-2,5H2;1H/t3-,4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIESMOHTDHXTQF-VKKIDBQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]1N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72320-39-9, 1909287-71-3 | |

| Record name | rac-(1R,2R)-2-aminocyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-aminocyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Trans 2 Aminocyclobutanol Hydrochloride and Analogues

Direct Synthesis Routes and Optimization

Direct synthesis strategies focus on the construction of the aminocyclobutanol skeleton and its subsequent conversion to the hydrochloride salt.

Cyclization Reactions from Precursor Substrates

While intramolecular cyclization of acyclic precursors is a fundamental strategy in ring formation, the synthesis of the cyclobutane (B1203170) core often relies on other powerful methods. nih.govyoutube.com The direct cyclization of an open-chain precursor to form the 2-aminocyclobutanol ring system is less commonly documented compared to cycloaddition strategies. The high activation energy required for 4-exo-tet cyclization can make such routes challenging. Instead, cycloaddition reactions are generally the most efficient and primary methods for constructing the cyclobutane ring. nih.gov

Formation of Hydrochloride Salt through Acid-Base Equilibria

The formation of trans-2-Aminocyclobutanol (B7947059) hydrochloride from its free base is a standard acid-base reaction. This process is crucial for improving the compound's stability, crystallinity, and handling properties. The general procedure involves dissolving the free amino alcohol in a suitable organic solvent and introducing hydrogen chloride.

Several methods can be employed to achieve this transformation:

Anhydrous HCl Gas: Bubbling anhydrous hydrogen chloride gas through a solution of the amine in a low-boiling aprotic solvent, such as diethyl ether or dichloromethane, is a common laboratory technique. researchgate.net The hydrochloride salt typically precipitates from the solution and can be collected by filtration. researchgate.net

HCl in an Organic Solvent: A solution of hydrogen chloride in an organic solvent, like 2M HCl in diethyl ether, can be added stoichiometrically to the amine solution. researchgate.net This method offers better control over the amount of acid added.

Aqueous HCl: While the use of aqueous hydrochloric acid is straightforward, it can sometimes lead to lower yields if the resulting salt has significant solubility in water. google.com It is also not suitable if an anhydrous salt form is required. google.com

In Situ Generation of HCl: For industrial-scale or moisture-sensitive applications, HCl can be generated in situ from reagents like trialkylsilyl halides. google.com

The choice of solvent is critical. Protic solvents like methanol (B129727) or ethanol (B145695) can be used, as can aprotic solvents, depending on the solubility of the free base and the resulting salt. google.com Purification is often achieved by recrystallization from a suitable solvent system to yield the final, pure hydrochloride salt. unirioja.es

Indirect and Stereoselective Synthesis Approaches

Indirect methods involve the initial synthesis of a cyclobutane ring, which is then chemically modified to introduce the desired amino and hydroxyl functionalities with specific stereochemistry. These multi-step sequences provide greater control over the final product's configuration.

[2+2] Cycloaddition Strategies for Cyclobutane Ring Formation

The [2+2] cycloaddition is arguably the most powerful and widely used method for synthesizing cyclobutane rings. nih.gov This reaction involves the combination of two components with double bonds (alkenes, ketenes) to form a four-membered ring. nih.gov These reactions can be initiated thermally or photochemically.

Photochemical [2+2] Cycloaddition: This method uses light to excite an alkene to a higher energy state, which then reacts with a ground-state alkene to form the cyclobutane ring. umich.edu The stereochemistry of the product can often be controlled by the reaction conditions and the stereochemistry of the starting alkenes. nih.gov

Keteniminium-Based [2+2] Cycloaddition: An efficient route to aminocyclobutanes involves the [2+2] cycloaddition between a keteniminium salt and an alkene. google.com The resulting cyclobutanimine can then be reduced to the corresponding aminocyclobutane, providing a versatile entry to functionalized building blocks. google.com

These cycloaddition strategies produce the core cyclobutane structure, which can then undergo further functional group manipulations to yield the target aminocyclobutanol.

Table 1: Comparison of [2+2] Cycloaddition Methods

| Method | Reactants | Initiation | Key Features | Reference |

|---|---|---|---|---|

| Photochemical Cycloaddition | Alkene + Alkene | Light (hν) | Proceeds via an excited state; stereochemistry can be controlled. | umich.edunih.gov |

| Keteniminium Cycloaddition | Keteniminium Salt + Alkene | Thermal | Forms a cyclobutanimine intermediate, which is then reduced to an amine. | google.com |

| Aza Paternò–Büchi Reaction | Imine + Alkene | Photochemical | Directly forms azetidines (nitrogen-containing four-membered rings). | youtube.com |

Configuration Inversion via Mitsunobu Reaction Protocols

The Mitsunobu reaction is a powerful tool in organic synthesis for achieving the stereochemical inversion of a secondary alcohol. nih.govnih.gov This is particularly useful in the synthesis of trans-2-aminocyclobutanol from a more readily available cis-isomer. The reaction converts an alcohol into a variety of other functional groups with a clean inversion of configuration, following a classic SN2 mechanism. nih.govgoogle.com

A typical protocol involves reacting a cis-configured protected aminocyclobutanol with a carboxylic acid, triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). google.comnih.gov

A synthetic route for a trans-3-aminocyclobutanol analogue illustrates this process:

Activation: The cis-alcohol is mixed with triphenylphosphine and a carboxylic acid (e.g., p-nitrobenzoic acid) in a solvent like tetrahydrofuran (B95107) (THF). nih.gov

Inversion: The mixture is cooled, and DIAD is added dropwise. The alcohol's hydroxyl group is activated by the phosphine, and it is subsequently displaced by the carboxylate nucleophile in an SN2 reaction, leading to inversion at the stereocenter. nih.gov

Hydrolysis: The resulting trans-ester is then hydrolyzed under basic conditions (e.g., potassium hydroxide) to yield the desired trans-alcohol. nih.gov

Deprotection: Finally, any protecting groups on the amine (such as benzyl (B1604629) groups) are removed to give the final trans-aminocyclobutanol. nih.gov

Table 2: Key Reagents in the Mitsunobu Reaction for Stereochemical Inversion

| Reagent Class | Example | Function | Reference |

|---|---|---|---|

| Phosphine | Triphenylphosphine (PPh3) | Activates the alcohol to form a good leaving group. | nih.govgoogle.com |

| Azodicarboxylate | Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | Acts as the oxidant and facilitates the reaction. | google.comnih.gov |

| Nucleophile | p-Nitrobenzoic acid | Displaces the activated alcohol group, causing inversion. | nih.gov |

| Solvent | Tetrahydrofuran (THF) | Provides a suitable reaction medium. | google.comnih.gov |

Catalytic Hydrogenation and Chemo-selective Reduction Techniques

Chemo-selective reduction is essential for converting keto- or imine-precursors into the desired aminocyclobutanol with high stereocontrol. The choice of reducing agent and catalyst is critical for achieving the desired trans configuration.

Enzymatic Reduction: Biocatalysis, using enzymes such as ketoreductases (KREDs), can provide exceptional stereoselectivity. For instance, the reduction of a protected 3-aminocyclobutanone (B3028992) using a KRED can yield the corresponding trans-aminocyclobutanol with very high diastereoselectivity (~98:2 dr). google.com This approach is efficient and environmentally friendly. google.com

Reduction of Enaminoketones: An analogous strategy involves the reduction of β-enaminoketones. Although demonstrated on cyclohexanone (B45756) systems, the principles are applicable to cyclobutanes. Reduction using sodium in an alcohol solvent can produce both cis and trans amino alcohols. The stereochemical outcome is influenced by the steric hindrance around the carbonyl and the approach of the reducing agent.

Catalytic Hydrogenation for Deprotection: Catalytic hydrogenation is also a key step for removing protecting groups commonly used in amine synthesis, such as benzyl or carbobenzyloxy (Cbz) groups. Catalysts like palladium on carbon (Pd/C) are used to cleave these groups, revealing the free amine without affecting other functional groups. nih.gov

These reduction techniques are often the final key steps in multi-step syntheses, establishing the crucial stereochemistry of the final product. researchgate.net

Derivatization from Related Cyclobutanone (B123998) Scaffolds

The synthesis of trans-2-aminocyclobutanol hydrochloride and its analogues frequently employs cyclobutanone derivatives as versatile starting materials. These scaffolds provide a foundational four-membered ring that can be strategically functionalized. A common approach involves the transformation of the ketone group into a hydroxyl group and the introduction of an amine substituent, with subsequent control of the stereochemistry.

One established pathway begins with an α-aminocyclobutanone synthon, which can be prepared and stabilized as a dimethyl acetal (B89532) hydrochloride salt. researchgate.netresearchgate.net This protected form, 2,2-dimethoxycyclobutan-1-aminium chloride, serves as a modular building block for creating a variety of substituted 2-aminocyclobutanone derivatives through reactions like amide and sulfonamide formation. researchgate.net The ketone can then be stereoselectively reduced to the desired alcohol.

Alternative strategies focus on the direct functionalization of the cyclobutanone ring. For instance, α-hydroxycyclobutanone can undergo a tandem condensation/keto-enol tautomerization sequence with various N-substituted anilines or N-alkyl-α-amino acid esters, catalyzed by cinchona alkaloid derivatives, to yield N-functionalized α-aminocyclobutanones. researchgate.net The reduction of the carbonyl group in these intermediates leads to the corresponding aminocyclobutanol products. The choice of reducing agent and reaction conditions is critical for controlling the diastereoselectivity of the resulting alcohol (i.e., cis vs. trans).

Furthermore, thermal [2+2] cycloaddition reactions can be used to construct the cyclobutane skeleton itself, leading to precursors for aminocyclobutanols. mdpi.com For example, a Michael-Dieckmann-type process involving electron-poor acceptor alkenes can form a substituted cyclobutane framework, which can then be converted through deacylation and hydrolysis to yield 2-hydroxycyclobutane amino acid analogues. mdpi.com These methods highlight the flexibility of using cyclobutanone-related structures to access a library of aminocyclobutanol derivatives. researchgate.net

Strategies for Control of Stereochemical Purity

Achieving high stereochemical purity is paramount in the synthesis of specific isomers like trans-2-aminocyclobutanol. This requires precise control over the spatial arrangement of the amino and hydroxyl groups. Several advanced methodologies are employed to ensure the desired enantiomeric and diastereomeric outcomes.

Utilization of Chiral Auxiliaries in Asymmetric Transformations

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. researchgate.net This strategy has been successfully applied in various asymmetric syntheses. researchgate.netrsc.org In the context of aminocyclobutanol synthesis, a chiral auxiliary can be attached to a cyclobutane precursor to create a diastereomeric intermediate. The inherent chirality of the auxiliary then guides the formation of new stereocenters with a high degree of selectivity.

For example, an achiral cyclobutanone precursor could be derivatized with a chiral auxiliary, such as one derived from camphor (B46023) or an amino acid. researchgate.net The steric and electronic properties of this auxiliary would then influence the facial selectivity of a nucleophilic attack or a reduction of the ketone. This directed reaction creates the desired stereochemistry at the C-1 (hydroxyl) and C-2 (amino) positions. Once the critical stereocenters are established, the auxiliary is cleaved from the molecule and can often be recovered for reuse. researchgate.net This approach allows for the selective synthesis of a single diastereomer from a common starting material. researchgate.netrsc.org

A related concept is the use of a "catalytically formed chiral auxiliary," where an asymmetric catalyst first creates a chiral moiety within the molecule, which then directs subsequent diastereoselective transformations like cyclopropanation or epoxidation. nih.gov

Application of Asymmetric Catalysis for Enantioselective Synthesis

Asymmetric catalysis offers a powerful and efficient method for generating chiral molecules without the need for stoichiometric chiral auxiliaries. This approach utilizes a small amount of a chiral catalyst to produce large quantities of an enantiomerically enriched product. rsc.orgru.nl

A notable application in the synthesis of related structures is the use of biocatalysis. For instance, a highly trans-diastereoselective synthesis of tert-butyl(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate was achieved using a ketoreductase (KRED) enzyme. nih.gov This biocatalytic reduction of the corresponding ketone proceeded with an approximate 98:2 diastereomeric ratio in favor of the trans product. nih.gov Enzymes, as natural chiral catalysts, can offer exquisite chemo-, regio-, and stereoselectivity under mild reaction conditions. nih.gov

Beyond biocatalysis, metal-based and organocatalytic systems are widely employed. Chiral iridium catalysts, when combined with a phosphoramidite (B1245037) ligand, have been used to synthesize enantioenriched cyclobutane derivatives through a cascade allylic etherification and [2+2] photocycloaddition. chemistryviews.org Similarly, cage-confined asymmetric photocatalysis has been used to construct spirocyclobutanes. nih.gov Primary amine organocatalysts, derived from natural sources like amino acids and Cinchona alkaloids, have also proven to be versatile and powerful catalysts in a wide array of asymmetric reactions. rsc.orgnih.gov These catalytic methods are instrumental in producing cyclic 1,3-aminoalcohols with high enantiomeric excess. nih.gov

Post-Synthetic Chiral Resolution and Purification Methodologies (e.g., Chiral HPLC)

When a synthesis produces a mixture of stereoisomers (enantiomers or diastereomers), post-synthetic resolution is required to isolate the desired pure compound. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a primary technique for this purpose. researchgate.net This method is one of the most effective for determining enantiomeric composition and obtaining optically pure molecules. yakhak.org

The principle of chiral HPLC relies on the differential interaction between the enantiomers in the mixture and the chiral environment of the CSP. researchgate.net The sample is passed through a column packed with the CSP, and one enantiomer forms a more stable, transient diastereomeric complex with the stationary phase than the other. researchgate.net This results in different retention times, allowing the enantiomers to be separated and collected as distinct fractions. mdpi.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are widely used and have shown broad applicability. yakhak.orgmdpi.com The selection of the appropriate CSP and mobile phase is critical for achieving successful separation. yakhak.org For example, the enantiomers of hydroxychloroquine, a complex chiral amine, were successfully baseline-separated using a Chiralpak AD-H column. nih.gov This technique provides an accurate and reproducible method for quantifying the enantiomeric purity of the final product. nih.gov

Employment of Chiral Shift Reagents in Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for structural elucidation. While standard NMR spectra of two enantiomers are identical, the addition of a Chiral Shift Reagent (CSR) allows for their differentiation. libretexts.org CSRs are paramagnetic lanthanide complexes containing chiral ligands. fiveable.meharvard.edu

When a CSR is added to a solution of a racemic mixture, such as trans-2-aminocyclobutanol, it forms rapidly exchanging diastereomeric complexes with each enantiomer. libretexts.org These transient diastereomeric complexes have different magnetic environments, which causes a separation of the NMR signals corresponding to each enantiomer. fiveable.me The magnitude of the induced shift difference depends on the specific CSR used, the substrate, and the concentration. harvard.edu

This technique is particularly useful for determining the enantiomeric purity or enantiomeric excess (ee) of a sample directly from the NMR spectrum by comparing the integration of the now-separated signals. libretexts.org Commonly used reagents include europium(III) complexes with chiral ligands like 3-(trifluoroacetyl)-d-camphor. harvard.edu The ability of CSRs to induce large shifts makes them highly suitable for the determination of enantiomeric purity. researchgate.net

Stereochemical Aspects and Conformational Analysis

Comparative Analysis of trans- and cis-Isomeric Forms

The distinction between the trans- and cis-isomers of 2-Aminocyclobutanol is fundamental to understanding its chemistry. In the trans-isomer, the amino (-NH₂) and hydroxyl (-OH) groups are on opposite sides of the cyclobutane (B1203170) ring. In the cis-isomer, they are on the same side. This difference significantly influences their intramolecular interactions and physicochemical properties. nih.gov

For the cis-isomer, the proximity of the amino and hydroxyl groups allows for potential intramolecular hydrogen bonding, which can stabilize the molecule and influence its headgroup solvation. nih.gov In contrast, the trans-configuration precludes such direct intramolecular hydrogen bonding between the primary functional groups, leading to different patterns of intermolecular interactions and molecular packing in condensed phases. nih.gov These stereochemical constraints imposed by the rigid cyclobutane scaffold lead to distinct differences in their physical and chemical behavior. nih.gov

Table 1: Comparative Properties of cis- and trans-2-Aminocyclobutanol

| Feature | trans-Isomer | cis-Isomer |

|---|---|---|

| Substituent Orientation | Amino and hydroxyl groups on opposite sides of the ring. | Amino and hydroxyl groups on the same side of the ring. |

| Intramolecular H-Bonding | Less likely between -OH and -NH₂ groups. | Possible between adjacent -OH and -NH₂ groups, stabilizing the conformation. nih.gov |

| Molecular Packing | Governed primarily by intermolecular forces. | Influenced by both intramolecular and intermolecular forces. nih.gov |

| Potential Reactivity | Functional groups may have different accessibility compared to the cis-isomer. | Proximity of functional groups may enable specific reaction pathways. |

Impact of Stereochemistry on Molecular Conformation and Reactivity

Stereochemistry is a critical factor that governs a molecule's conformation, which in turn influences its reactivity. rijournals.com The cyclobutane ring is not flat; it adopts a puckered conformation to relieve some of the angular and torsional strain. The substituents' preferred positions (axial vs. equatorial) are determined by the need to minimize steric hindrance.

In trans-2-Aminocyclobutanol (B7947059), the two substituents are on opposite faces of the ring. The puckered ring can exist in different conformations, and the energetic balance between these determines the dominant shape. The spatial arrangement of the amino and hydroxyl groups in the trans configuration directly impacts how the molecule interacts with other reagents. The accessibility of these functional groups for a chemical reaction is dependent on the molecule's stable conformation. nih.gov This control over the spatial orientation of reactive groups is a cornerstone of stereoselective synthesis and catalysis. rijournals.comacs.org The specific stereochemistry can dramatically influence chiral recognition and the expression of chirality at a supramolecular level. nih.gov

Advanced Conformational Studies

To fully elucidate the three-dimensional structure of trans-2-Aminocyclobutanol hydrochloride, a combination of spectroscopic, computational, and crystallographic methods is employed.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure in solution. For cyclic systems like cyclobutane, proton-proton (¹H-¹H) coupling constants (J-values) are particularly informative. The magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbons is dependent on the dihedral angle between them, a relationship described by the Karplus equation.

In 2-aminocyclobutanol isomers, the coupling constants between the protons attached to the carbons bearing the amino and hydroxyl groups can help distinguish between cis and trans configurations. youtube.comiastate.edu A larger coupling constant is typically observed for trans protons (dihedral angle approaching 180°), while a smaller coupling constant is seen for cis protons (dihedral angle approaching 0° or 120° depending on the puckering). iastate.edu

Two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can also be used. NOESY detects protons that are close in space, regardless of whether they are bonded. For the cis-isomer, a NOESY cross-peak would be expected between the protons on the carbons bearing the hydroxyl and amino groups, whereas for the trans-isomer, such a correlation would be absent, confirming the relative stereochemistry.

Table 2: Representative ¹H NMR Coupling Constants for Cyclobutane Systems

| Interaction Type | Typical ³JHH Value (Hz) | Stereochemical Implication |

|---|---|---|

| trans (diaxial) | 8 - 12 Hz | Indicates a dihedral angle near 180°. |

| cis (axial-equatorial) | 2 - 5 Hz | Indicates a dihedral angle near 60°. |

| cis (diequatorial) | 2 - 5 Hz | Indicates a dihedral angle near 60°. |

Note: These are generalized values; actual constants depend on ring puckering and electronegativity of substituents.

Computational chemistry provides profound insights into molecular conformations and their relative stabilities. Using methods like Density Functional Theory (DFT), it is possible to model the potential energy surface of trans-2-Aminocyclobutanol. These calculations can predict the degree of ring puckering and the preferred orientation of the amino and hydroxyl groups (i.e., pseudo-axial or pseudo-equatorial).

By calculating the energies of various possible conformers, the global energy minimum, which represents the most stable conformation, can be identified. nih.gov These computational models can also predict spectroscopic parameters like NMR chemical shifts and coupling constants, which can then be compared with experimental data to validate the predicted conformation. ubc.ca Such calculations have been successfully used to predict the stereochemical outcome of reactions involving cyclobutanol (B46151) derivatives. nih.gov

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This technique yields a detailed map of electron density from which the exact positions of atoms within the crystal lattice can be determined. nih.gov

For this compound, an X-ray crystal structure would provide unambiguous confirmation of the trans stereochemistry. It would reveal precise measurements of bond lengths, bond angles, and torsional angles. researchgate.net Furthermore, it would elucidate the puckering of the cyclobutane ring and the specific conformation adopted in the solid state. The analysis would also detail the intermolecular interactions, such as hydrogen bonds involving the ammonium (B1175870) and hydroxyl groups and the chloride counter-ion, which dictate the crystal packing arrangement. nih.gov

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| cis-2-Aminocyclobutanol hydrochloride |

| trans-2-Aminocyclobutanol |

| cis-2-Aminocyclobutanol |

| Diethyl Succinate |

| Bilirubin |

| cis-2-fluorocyclohexanol |

| cis-2-chlorocyclohexanol |

Chemical Reactivity and Derivatization Pathways

Transformations Involving the Amine Functionality

The primary amine group in trans-2-aminocyclobutanol (B7947059) is a potent nucleophile and a reactive site for a variety of chemical modifications.

The lone pair of electrons on the nitrogen atom allows the amine group to act as a nucleophile, readily participating in substitution reactions. libretexts.org It can react with alkyl halides to form secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.org However, this reactivity can lead to a mixture of products due to multiple alkylations. libretexts.org Once the primary amine is alkylated to a secondary amine, the new amine is also nucleophilic and can react further. libretexts.org This process can continue until a quaternary ammonium salt, which lacks a proton on the nitrogen and cannot be easily deprotonated, is formed. libretexts.org The inherent basicity of the amine means it can also act as a base, which can complicate reactions by consuming reagents. libretexts.org

In transition metal-catalyzed reactions, the amine can undergo N-alkylation with alcohols, a process known as the "borrowing hydrogen" or "hydrogen autotransfer" strategy. rsc.org This environmentally benign method uses catalysts based on elements like ruthenium or iridium to temporarily oxidize the alcohol to an aldehyde, which then forms an imine with the amine. rsc.org The subsequent reduction of the imine yields the N-alkylated amine, with water as the only byproduct. rsc.org

The amine functionality readily undergoes acylation with carboxylic acid derivatives (such as acyl chlorides or anhydrides) to form stable amide bonds. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in peptide synthesis and the creation of other complex organic molecules. researchgate.netorganic-chemistry.org Studies on related aminocycloalkanone structures have shown that even weakly nucleophilic amines like carbamates, amides, and sulfonamides can react under acidic conditions to form the corresponding derivatives. researchgate.netluc.edu For instance, the reaction of 1,2-bis(trimethylsilyloxy)cyclobutene (B91658) with various nitrogen nucleophiles, including amides and sulfonamides, under acidic conditions (reflux in 1M HCl in ether) has been explored. luc.edu Sulfonamides and carbamates generally give good to high yields of the corresponding cyclobutanone (B123998) adducts. luc.edu

Interactive Table 1: Examples of Amidation and Sulfonamidation Reagents

To achieve regioselective modification of the hydroxyl group, the more nucleophilic amine group must often be temporarily protected. Common amine protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). masterorganicchemistry.com

The choice of protecting group is critical and depends on its stability to the reaction conditions planned for the hydroxyl group and the conditions required for its eventual removal. masterorganicchemistry.com

Boc Group : Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), it is stable to a wide range of conditions but is readily removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.com

Cbz Group : Installed using benzyl (B1604629) chloroformate (CbzCl), it is cleaved by catalytic hydrogenation. masterorganicchemistry.com

Fmoc Group : Attached via Fmoc-Cl, this group is notably base-labile and is typically removed using a piperidine (B6355638) solution. masterorganicchemistry.com

The orthogonality of these protecting groups allows for selective deprotection. For example, a Boc group can be removed under acidic conditions without affecting a Cbz group present in the same molecule. masterorganicchemistry.com Research has also explored other specialized protecting groups, such as the 1,3-dithiane-based dM-Dmoc group, which can be removed under nearly neutral oxidative conditions, offering another layer of orthogonality. nih.gov

Reactions of the Hydroxyl Moiety

The secondary hydroxyl group of trans-2-aminocyclobutanol is also a key site for derivatization, though its reactivity differs significantly from the amine group.

Direct nucleophilic substitution at the hydroxyl-bearing carbon is difficult because the hydroxyl group is a poor leaving group. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group, such as a tosylate, mesylate, or halide. For instance, the Mitsunobu reaction allows for the inversion of stereochemistry at the C2 position in related systems like trans-1-azido-2-indanol. nih.gov In this reaction, the alcohol is treated with a nucleophile (like p-nitrobenzoic acid) in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) to achieve substitution with inversion of configuration. nih.gov

The hydroxyl group can be converted into an ester or an ether.

Esterification : This is typically achieved by reacting the alcohol with a carboxylic acid or its derivative. organic-chemistry.org The Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst. organic-chemistry.org Other methods use acyl chlorides or anhydrides, often in the presence of a base like pyridine. Surfactant-type Brønsted acid catalysts have been used for selective esterifications in water. organic-chemistry.org

Transesterification : This process converts one ester into another and can be catalyzed by either acids or bases. masterorganicchemistry.comorganic-chemistry.org It is a reversible reaction where the alcohol displaces the alkoxy group of an existing ester. masterorganicchemistry.com N-heterocyclic carbenes (NHCs) have also been shown to be effective organocatalysts for transesterification reactions under mild conditions. organic-chemistry.org

Etherification : The formation of an ether bond (Williamson ether synthesis) requires the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. This reaction must be performed after the amine group has been protected to prevent the more nucleophilic amine from reacting with the alkyl halide.

Interactive Table 2: Common Reactions of the Hydroxyl Moiety

Oxidation and Reduction Pathways of the Alcohol Group

The chemical behavior of the secondary alcohol in trans-2-aminocyclobutanol is a focal point for synthetic transformations. Oxidation of this group provides a direct route to the corresponding ketone, trans-2-aminocyclobutanone. While specific studies detailing the oxidation of trans-2-aminocyclobutanol are not prevalent, standard oxidation methodologies for secondary alcohols are expected to be applicable. The resulting α-aminocyclobutanone is a valuable synthetic intermediate.

Conversely, the formation of trans-2-aminocyclobutanol and its derivatives often involves the reduction of a cyclobutanone precursor. This transformation highlights the reversible nature of this oxidation state change. A highly trans-diastereoselective synthesis of a protected trans-3-amino-2,2,4,4-tetramethylcyclobutanol has been successfully achieved using a ketoreductase (KRED) enzyme, demonstrating the utility of biocatalysis for this reduction. nih.gov Similarly, the reduction of β-enaminoketones derived from 1,3-cyclohexanediones using sodium in a mixture of THF and isopropyl alcohol yields the corresponding cis- and trans-3-aminocyclohexanols, indicating that chemical reduction methods are also effective for producing cyclic amino alcohols from ketone precursors. nih.govresearchgate.netmdpi.com

These pathways are summarized in the table below, illustrating the relationship between the alcohol and its corresponding ketone.

| Transformation | Reactant | Product | Typical Reagents/Methods | Significance |

| Oxidation | trans-2-Aminocyclobutanol | trans-2-Aminocyclobutanone | Standard oxidizing agents (e.g., PCC, Swern, Dess-Martin) | Access to α-aminocyclobutanone synthons. |

| Reduction | trans-2-Aminocyclobutanone | trans-2-Aminocyclobutanol | Ketoreductases (KREDs), Sodium in alcohol | Stereoselective synthesis of the target amino alcohol. nih.govnih.gov |

Cyclobutane (B1203170) Ring-Specific Reactivity

The reactivity of the cyclobutane ring itself is a defining characteristic of trans-2-aminocyclobutanol, largely dictated by its significant ring strain.

Ring-Opening Reactions under Specific Conditions

The inherent strain in the cyclobutane ring makes it susceptible to opening under various conditions, a reaction pathway less common in five- and six-membered ring analogues. Thermal conditions can induce electrocyclic ring-opening reactions in related cyclobutene (B1205218) systems, such as fused cyclobutenamides, which rearrange to form larger ring structures. nih.govnih.gov This type of reactivity, driven by the release of ring strain, suggests that trans-2-aminocyclobutanol could undergo similar transformations under sufficient thermal energy or with appropriate catalysts.

Another significant pathway involves the rearrangement of the cyclobutanol (B46151) moiety itself. For instance, electrochemical methods have been used to achieve a ring expansion of functionalized cyclobutanols into 1-tetralones, a process initiated by the formation of an alkoxy radical. While this specific outcome requires an aromatic substituent, it demonstrates a key reactivity pattern where the cyclobutane ring is expanded.

Furthermore, synthetic routes to aminocyclobutanol derivatives sometimes proceed via the ring-opening of a more strained precursor. The synthesis of enantiomeric trans-2-aminocyclobutanol has been approached through the ring-opening of a cyclobutene epoxide, showcasing how the strain of a four-membered ring can direct the regioselectivity of nucleophilic attack. researchgate.net

Influence of Ring Strain on Reactivity and Stability

The cyclobutane ring possesses considerable ring strain, a combination of angle strain from its compressed C-C-C bond angles (ideally 90° instead of the optimal 109.5° for sp³ carbons) and torsional strain from eclipsing interactions of its hydrogen atoms. d-nb.info This stored potential energy significantly lowers the activation barrier for reactions that lead to the opening of the ring, thereby increasing the molecule's reactivity compared to less strained cycloalkanes.

A critical consequence of this strain is the enhanced electrophilicity of carbonyl groups attached to a cyclobutane ring. It has been noted that cyclobutanones undergo nucleophilic attack more readily than their acyclic counterparts. researchgate.net This increased reactivity is attributed to the release of internal ring strain as the carbonyl carbon rehybridizes from sp² to a less-strained sp³ tetrahedral geometry in the transition state and product (e.g., a hemiketal or the alcohol product). researchgate.net This principle directly applies to the reactivity of trans-2-aminocyclobutanone, the oxidation product of trans-2-aminocyclobutanol.

Comparative Reactivity with Analogous Cycloalkanol Derivatives

The reactivity of trans-2-aminocyclobutanol is best understood when compared to its five- and six-membered ring homologues, trans-2-aminocyclopentanol and trans-2-aminocyclohexanol. The primary differentiating factor is the amount of ring strain, which decreases significantly as the ring size increases.

| Compound | Approximate Ring Strain (kcal/mol) | Relative Reactivity in Ring-Opening | Key Structural Features |

| trans-2-Aminocyclobutanol | ~26 | High | Significant angle and torsional strain. Prone to reactions that release strain. researchgate.net |

| trans-2-Aminocyclopentanol | ~6 | Moderate | "Envelope" conformation reduces some strain, but torsional strain remains. |

| trans-2-Aminocyclohexanol | ~0 | Low | Adopts a stable, strain-free chair conformation. d-nb.info |

| Data based on the parent cycloalkanes. |

As the table indicates, the high ring strain of the cyclobutane system makes trans-2-aminocyclobutanol and its derivatives substantially more prone to ring-opening and rearrangement reactions than aminocyclopentanols and especially aminocyclohexanols. Cyclohexanol derivatives are comparatively stable and their reactivity is dominated by the functional groups, with the ring itself being largely inert. nih.gov Cyclopentanol derivatives exhibit an intermediate level of reactivity. This trend makes trans-2-aminocyclobutanol a unique building block where the reactivity of the ring can be strategically exploited in chemical synthesis.

Advanced Spectroscopic and Computational Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the three-dimensional structure of trans-2-Aminocyclobutanol (B7947059) hydrochloride in solution. Both ¹H and ¹³C NMR provide critical data for assigning the constitution and, crucially, the trans relative stereochemistry of the hydroxyl and amino groups.

In ¹H NMR, the chemical shifts of the protons attached to the cyclobutane (B1203170) ring, particularly the methine protons at C1 (CH-OH) and C2 (CH-NH₃⁺), are highly informative. The proton on the carbon bearing the hydroxyl group typically appears downfield due to the electronegativity of the oxygen atom. Similarly, the proton on the carbon with the ammonium (B1175870) group is also shifted downfield. The coupling constants (J-values) between adjacent protons are paramount for stereochemical assignment. For a trans configuration in a puckered cyclobutane ring, the coupling between the vicinal methine protons (H1 and H2) would exhibit a specific value that differs significantly from the corresponding cis isomer, reflecting their dihedral angle relationship. Studies on analogous systems like trans-2-aminocyclohexanols show that conformational equilibria, which are influenced by solvent and protonation state, can be precisely monitored by changes in NMR signal widths and coupling constants. westmont.eduresearchgate.net

¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon environments. The carbons bonded to the electronegative oxygen and nitrogen atoms (C-OH and C-NH₃⁺) are deshielded and appear at lower fields compared to the methylene (B1212753) (-CH₂-) carbons of the ring. Two-dimensional NMR techniques, such as HSQC, correlate each proton with its directly attached carbon, confirming assignments. hmdb.ca

Table 1: Typical NMR Data for Structural Assignment Note: Exact chemical shifts (δ) are dependent on the solvent and concentration. The data presented are illustrative ranges based on similar structures.

| Nucleus | Position | Typical Chemical Shift (δ, ppm) | Key Information Provided |

| ¹H | H-C1 (CH-OH) | 3.8 - 4.2 | Position of the hydroxyl group. |

| ¹H | H-C2 (CH-NH₃⁺) | 3.2 - 3.6 | Position of the ammonium group. |

| ¹H | -CH₂- (ring) | 1.5 - 2.5 | Cyclobutane ring structure. |

| ¹³C | C1 (-OH) | 65 - 75 | Carbon attached to the hydroxyl group. |

| ¹³C | C2 (-NH₃⁺) | 50 - 60 | Carbon attached to the ammonium group. |

| ¹³C | C3, C4 (-CH₂-) | 20 - 30 | Methylene carbons of the ring. |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of trans-2-Aminocyclobutanol hydrochloride and to gain structural insights from its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as its protonated molecular ion [M+H]⁺, corresponding to the free base (C₄H₉NO). This would appear at a mass-to-charge ratio (m/z) corresponding to its calculated monoisotopic mass.

The fragmentation pattern in tandem MS (MS/MS) provides a fingerprint for the molecule's structure. Common fragmentation pathways for aminocycloalkanols include the neutral loss of water (H₂O) from the hydroxyl group and the loss of ammonia (B1221849) (NH₃) from the amino group. Cleavage of the cyclobutane ring can also occur, leading to characteristic smaller fragments.

Table 2: Predicted Mass Spectrometry Fragmentation Based on the structure of trans-2-Aminocyclobutanol (C₄H₉NO, Mol. Wt.: 87.12 g/mol )

| m/z Value | Ion | Likely Fragmentation Pathway |

| 88.07 | [C₄H₁₀NO]⁺ | Protonated molecular ion [M+H]⁺ of the free base. |

| 70.06 | [C₄H₈N]⁺ | Loss of H₂O from the protonated molecule. |

| 71.08 | [C₄H₉O]⁺ | Loss of NH₃ from the protonated molecule. |

| 58.06 | [C₃H₆N]⁺ | Ring cleavage and subsequent fragmentation. |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups within this compound. dtic.mil The spectra provide confirmation of the hydroxyl, amino (as an ammonium salt), and alkyl C-H bonds. nist.govnist.gov

Table 3: Key Vibrational Frequencies

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretch, H-bonded | 3200 - 3500 (broad) |

| -NH₃⁺ (Ammonium) | N-H Stretch | 2800 - 3100 (broad) |

| C-H (Alkyl) | Stretch | 2850 - 2995 |

| -NH₃⁺ (Ammonium) | N-H Bend (Asymmetric) | 1560 - 1610 |

| C-O (Alcohol) | Stretch | 1050 - 1150 |

| C-N (Amine) | Stretch | 1020 - 1220 |

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess (e.g., GC, HPLC)

Chromatographic methods are indispensable for assessing the chemical purity and, critically, the enantiomeric purity (enantiomeric excess, e.e.) of this compound. heraldopenaccess.usresearchgate.net High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. nih.gov

To separate the enantiomers—(1R,2R)- and (1S,2S)-trans-2-Aminocyclobutanol—a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) or crown-ether-based CSPs are often effective for the resolution of chiral amines and amino alcohols. nih.govasianpubs.orgyakhak.org The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have slightly different energies and thus different retention times. wvu.edu The determination of e.e. is achieved by integrating the peak areas of the two enantiomers. preprints.orgresearchgate.net For enhanced detection by UV or fluorescence, the amine can be derivatized with an appropriate chromophoric or fluorophoric agent. yakhak.org Gas Chromatography (GC) on a chiral column can also be employed, often after derivatization to increase volatility. sigmaaldrich.com

Table 4: Chromatographic Methods for Chiral Analysis

| Technique | Stationary Phase Type | Principle | Application |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak®) | Forms transient diastereomeric complexes via hydrogen bonding and dipole-dipole interactions. | High-resolution separation of enantiomers. nih.gov |

| Chiral HPLC | Crown Ether-based (e.g., CROWNPAK®) | Inclusion complexation, particularly effective for primary amines. researchgate.net | Determination of enantiomeric excess of the primary amine. |

| Chiral GC | Cyclodextrin-based | Enantioselective partitioning into a chiral capillary column coating. | Analysis of volatile derivatives. |

Computational Chemistry Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. mdpi.comnih.gov For this compound, DFT calculations can predict key molecular properties that complement experimental data. jmchemsci.com

DFT is used to optimize the molecular geometry, predicting bond lengths, bond angles, and the puckered conformation of the cyclobutane ring. It can also calculate the energies of different conformers to determine the most stable structure. Furthermore, DFT can predict vibrational frequencies, which aids in the assignment of experimental IR and Raman spectra. dtic.mil Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the molecule's chemical reactivity, identifying the likely sites for nucleophilic and electrophilic attack. mdpi.comnih.gov

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer insight into the dynamic behavior of this compound over time. mdpi.comnih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a virtual movie of molecular behavior in a realistic environment (e.g., in a water box). nih.govmdpi.com

For this molecule, MD simulations can explore:

Conformational Flexibility: The dynamic puckering of the cyclobutane ring between its different bent conformations. nih.gov

Solvent Interactions: The formation and lifetime of hydrogen bonds between the -OH and -NH₃⁺ groups and surrounding water molecules.

Intramolecular Interactions: The potential for an intramolecular hydrogen bond between the hydroxyl and ammonium groups and how this influences the conformational preference. frontiersin.org

These simulations provide a deeper understanding of the molecule's behavior in solution, which is crucial for interpreting experimental results and predicting its interactions in a broader context. researchgate.net

Applications in Complex Chemical Synthesis

Strategic Utilization as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality and well-defined stereochemistry of trans-2-aminocyclobutanol (B7947059) make it an excellent chiral synthon. In asymmetric synthesis, where the three-dimensional arrangement of atoms is crucial, starting with a stereochemically defined building block can significantly simplify the synthetic route and enhance the enantiomeric purity of the final product.

The trans relationship between the amino and hydroxyl groups on the cyclobutane (B1203170) ring provides a rigid scaffold that can direct the stereochemical outcome of subsequent reactions. This has been demonstrated in the synthesis of various chiral molecules where the aminocyclobutanol core serves as a foundation upon which complexity is built. For instance, chiral scaffolds have been synthesized from protected cyclobutane β-amino acids, which are closely related to aminocyclobutanols. acs.org These scaffolds are then used to create more complex molecules through reactions like peptide couplings and click chemistry. acs.org The defined stereochemistry of the starting material is essential for controlling the final product's three-dimensional structure.

Precursor to Structurally Diverse Organic Intermediates

trans-2-Aminocyclobutanol hydrochloride serves as a key starting material for the synthesis of a wide array of structurally diverse organic intermediates. The amino and hydroxyl groups can be selectively protected and modified, allowing for a stepwise and controlled elaboration of the molecular structure.

A notable application is its role as a precursor in the synthesis of pharmaceutical intermediates. For example, trans-3-aminocyclobutanol is a key intermediate in the synthesis of Tyk2 inhibitors and certain new cannabinoid compounds. google.com The hydrochloride salt of trans-2-aminocyclobutanol is often used as a stable, crystalline solid that is easier to handle and store than the free base. A synthetic route to obtain trans-3-aminocyclobutanol hydrochloride involves the reduction of 3-tert-butoxycarbonylaminocyclobutanone to the corresponding cis-alcohol, followed by a Mitsunobu reaction to invert the stereochemistry to the trans configuration, and subsequent deprotection. google.com

The versatility of the aminocyclobutanol core allows for its conversion into other valuable intermediates. The hydroxyl group can be oxidized to a ketone, while the amino group can be acylated or alkylated, leading to a variety of functionalized cyclobutane derivatives that are valuable in medicinal chemistry and materials science.

Integration into Total Synthesis Efforts of Complex Molecular Architectures

The unique structural features of the cyclobutane ring, including its inherent ring strain, make it a desirable motif in the total synthesis of complex natural products and other biologically active molecules. trans-2-Aminocyclobutanol provides a reliable entry point for introducing this four-membered ring into larger, more intricate structures.

Design and Implementation in Multi-Step Synthetic Sequences

The incorporation of trans-2-aminocyclobutanol into a multi-step synthesis requires careful strategic planning. The reactivity of the amino and hydroxyl groups must be managed through protection and deprotection sequences to ensure that other transformations in the synthetic route can be carried out without affecting these functionalities. The cyclobutane ring itself is generally stable under many reaction conditions, allowing for a wide range of chemical transformations to be performed on other parts of the molecule.

While specific examples detailing the use of this compound in the total synthesis of a named natural product are not prevalent in the literature, the general strategy of using cyclobutane derivatives is well-established. mdpi.com The synthesis of complex molecules often involves the coupling of various building blocks, and a chiral, functionalized cyclobutane like trans-2-aminocyclobutanol can serve as a key fragment that introduces both the four-membered ring and defined stereocenters.

Stereoselective and Enantioselective Bond-Forming Reactions

The chiral nature of trans-2-aminocyclobutanol can be exploited to influence the stereochemistry of new bond-forming reactions. The existing stereocenters can direct the approach of reagents, leading to the formation of new stereocenters with high diastereoselectivity.

For instance, the stereoselective synthesis of 2-aminocyclobutanols can be achieved through photochemical methods, such as the Yang cyclization of α-amido alkylaryl ketones. acs.org In these reactions, the stereochemistry of the starting α-amino acid dictates the stereochemistry of the resulting aminocyclobutanol. acs.org This demonstrates how the chirality of a precursor can be effectively transferred during the formation of the cyclobutane ring. While this example illustrates the synthesis of aminocyclobutanols, the principle of stereochemical control is directly applicable when using trans-2-aminocyclobutanol as a reactant in further synthetic steps.

Design and Synthesis of Conformationally Constrained Ring Systems

The rigid nature of the cyclobutane ring is a key feature that is exploited in the design of conformationally constrained molecules. By incorporating a cyclobutane ring, chemists can lock a portion of a molecule into a specific spatial arrangement, which can be crucial for biological activity.

trans-2-Aminocyclobutanol and its derivatives are used to synthesize conformationally restricted analogs of peptides and other bioactive molecules. For example, cyclobutane amino acids, which can be derived from aminocyclobutanols, are used to create peptides with well-defined secondary structures. The constrained nature of the cyclobutane ring limits the conformational freedom of the peptide backbone, which can lead to enhanced binding affinity for biological targets. The synthesis of chiral scaffolds from cyclobutane β-amino acids highlights their utility as precursors for creating these constrained systems. acs.org The resulting polyfunctional chemical platforms are suitable for the synthesis of complex, conformationally defined molecules. acs.org

Future Perspectives and Emerging Research Directions

Development of Innovative and Sustainable Synthetic Routes

The demand for greener and more efficient chemical processes is driving research away from traditional synthetic methods towards more sustainable alternatives. For a key intermediate like trans-2-aminocyclobutanol (B7947059) hydrochloride, future synthetic strategies will likely focus on biocatalysis and flow chemistry to reduce environmental impact and improve efficiency.

Biocatalysis, in particular, offers a promising avenue for the synthesis of chiral amines and amino alcohols. nih.govnih.gov The use of enzymes, such as transaminases and dehydrogenases, can provide high chemo-, regio-, and stereoselectivity under mild reaction conditions, often in aqueous media. nih.gov Future research may focus on engineering enzymes, like tryptophan synthase (TrpB), for novel biocatalytic N-substitution reactions to produce α,β-diamino acids, a strategy that could be adapted for aminocyclobutanol derivatives. nih.gov The development of biocatalytic cascades, where multiple enzymatic steps are performed in a single pot, could streamline the synthesis from simple precursors to the final product, minimizing waste and purification steps.

The principles of sustainable chemistry that could be applied to the synthesis of trans-2-aminocyclobutanol hydrochloride are summarized below.

| Sustainability Principle | Application to trans-2-Aminocyclobutanol Synthesis | Potential Benefits |

| Biocatalysis | Use of engineered enzymes (e.g., transaminases, lipases) for stereoselective synthesis. nih.govnih.gov | High selectivity, mild reaction conditions, reduced use of hazardous reagents. |

| Flow Chemistry | Continuous processing of reaction steps, enabling better control over temperature, pressure, and reaction time. | Improved safety, scalability, and product consistency; potential for integration with in-line purification. |

| Atom Economy | Designing synthetic routes (e.g., cycloadditions) that incorporate the maximum number of atoms from the reactants into the final product. researchgate.net | Reduced waste generation, increased efficiency. |

| Use of Renewable Feedstocks | Exploring starting materials derived from biomass to replace petroleum-based precursors. | Reduced carbon footprint, alignment with circular economy principles. |

Exploration of Novel Reactivity Profiles and Catalytic Applications

The strained cyclobutane (B1203170) ring and the specific arrangement of the amino and hydroxyl groups in trans-2-aminocyclobutanol endow it with unique reactivity that is yet to be fully explored. Future research will likely investigate its potential as a ligand or organocatalyst in a variety of chemical transformations.

The development of novel catalytic reactions is a dynamic field, with researchers continuously seeking new scaffolds for efficient catalysis. harvard.edu Derivatives of trans-2-aminocyclobutanol could serve as chiral ligands in transition metal catalysis, analogous to how other amino alcohols are used in asymmetric additions of organozinc reagents to aldehydes. mdpi.com The constrained four-membered ring could impose specific steric and electronic properties on a metal center, potentially leading to unique selectivity profiles in reactions such as hydrogenations, cross-couplings, and C-H functionalizations. For instance, photoinduced electron transfer methods are being used to synthesize cyclobutane lignans, suggesting that aminocyclobutanol derivatives could participate in or influence novel photochemical reactions. nih.gov

Advancements in Asymmetric Synthesis Methodologies and Auxiliary Design

The synthesis of enantiomerically pure cyclobutane derivatives is a significant challenge. chemistryviews.org Future advancements in this area will be critical for accessing trans-2-aminocyclobutanol and its analogues with high optical purity. Emerging strategies include visible-light-induced asymmetric [2+2] cycloadditions and the functionalization of pre-formed cyclobutane rings. chemistryviews.orgresearchgate.net

A particularly promising research direction is the use of trans-2-aminocyclobutanol itself, or its derivatives, as a chiral auxiliary. A chiral auxiliary is a stereogenic unit temporarily incorporated into a substrate to control the stereochemical outcome of a reaction, after which it can be removed and recovered. wikipedia.orgwikiwand.com This strategy has been successfully employed with similar structures like trans-2-phenyl-1-cyclohexanol (B1200244) and trans-1,2-diaminocyclohexane bistriflamide. wikipedia.orgnih.gov The rigid conformation of the cyclobutane ring in aminocyclobutanol could provide excellent stereocontrol in reactions such as asymmetric alkylations and aldol (B89426) reactions. nih.gov

Key asymmetric synthesis strategies and their potential application are outlined in the table below.

| Asymmetric Strategy | Description | Relevance to trans-2-Aminocyclobutanol |

| Chiral Auxiliary | A recoverable chiral group that directs the stereochemistry of a reaction. wikipedia.org | trans-2-Aminocyclobutanol could be used as a chiral auxiliary to synthesize other chiral molecules. nih.gov |

| Organocatalysis | Use of small organic molecules to catalyze asymmetric transformations. beilstein-journals.org | Development of new organocatalysts for the enantioselective synthesis of cyclobutane precursors. |

| Transition Metal Catalysis | Catalysis using chiral ligand-metal complexes (e.g., Rh, Ir, Ni) to achieve high enantioselectivity. researchgate.netnih.gov | Methods like asymmetric hydroboration or allylic etherification could be key steps in novel synthetic routes. chemistryviews.orgnih.gov |

| Photoredox Catalysis | Use of light to enable novel bond formations via radical intermediates, guided by a chiral catalyst. chemistryviews.org | Enantioselective [2+2] photocycloadditions to form the cyclobutane ring with high stereocontrol. |

Computational Design and Predictive Modeling of Novel Analogues

Computational chemistry is becoming an indispensable tool in modern drug discovery and catalyst development. In the context of trans-2-aminocyclobutanol, computational methods can accelerate the design of novel analogues with tailored properties and predict their reactivity and catalytic potential.

Predictive modeling, combining machine learning with first-principles calculations, can be used to screen virtual libraries of catalysts and identify promising candidates for specific transformations. arxiv.org This approach can guide synthetic efforts by highlighting "good regions" in the catalyst space, saving significant experimental time and resources. nih.gov For example, a model could be developed to predict the catalytic performance of various trans-2-aminocyclobutanol-derived ligands in a given reaction based on calculated molecular descriptors.

Furthermore, conformational analysis through a combination of experimental techniques (NMR) and computational methods can provide deep insights into the structure-activity relationships of cyclobutane derivatives. nih.govnih.gov Understanding the preferred conformations of trans-2-aminocyclobutanol and its analogues is crucial for designing effective chiral auxiliaries and ligands, as the specific three-dimensional arrangement of atoms dictates the stereochemical outcome of a reaction.

Integration into High-Throughput and Automated Synthesis Platforms

The integration of chemical synthesis with robotic platforms is revolutionizing the discovery of new molecules and reactions. High-throughput screening (HTS) leverages automation to rapidly assay the biological or biochemical activity of large numbers of compounds. ufl.edu This technology is essential for identifying new drug leads and for optimizing reaction conditions.

Future research will likely involve the development of synthetic routes to trans-2-aminocyclobutanol derivatives that are compatible with automated synthesis platforms. This would enable the rapid generation of libraries of analogues for screening in drug discovery programs. nih.gov For instance, fluorescence-based HTS methods have been developed for determining the enantiomeric excess of amines and amino alcohols, which could be adapted to screen the products of new asymmetric syntheses of aminocyclobutanol derivatives. nih.govbath.ac.uk The ability to synthesize and screen thousands of compounds quickly will accelerate the discovery of novel applications for this versatile chemical scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for trans-2-Aminocyclobutanol hydrochloride, and what reaction conditions optimize yield?

- Methodology : The synthesis of cyclobutane derivatives often involves cyclization or functional group modification. For example, thionyl chloride (SOCl₂) is commonly used to introduce chlorine atoms in similar compounds under reflux conditions, followed by hydrochloric acid treatment to form the hydrochloride salt .

- Key Considerations : Temperature control (e.g., reflux vs. low-temperature reactions) and stoichiometric ratios of reagents (e.g., SOCl₂) are critical. Purity can be enhanced via recrystallization in polar solvents like ethanol.

Q. How can researchers verify the structural integrity and purity of trans-2-Aminocyclobutanol hydrochloride post-synthesis?

- Analytical Techniques :

- Infrared (IR) Spectroscopy : Confirm functional groups (e.g., -NH₂, -OH) by comparing peaks to reference spectra .

- Thin-Layer Chromatography (TLC) : Monitor reaction progress and purity using silica gel plates and UV visualization.

- Nuclear Magnetic Resonance (NMR) : Assign stereochemistry (trans configuration) via coupling constants in ¹H-NMR .

Q. What solubility properties should be considered for trans-2-Aminocyclobutanol hydrochloride in experimental design?

- Data : Hydrochloride salts of aminocycloalkanols are typically water-soluble due to ionic interactions. For example, trans-2-Aminocyclopentanol hydrochloride exhibits high solubility in aqueous buffers, facilitating biological assays .

- Methodological Tip : Use polar aprotic solvents (e.g., DMSO) for stock solutions in in vitro studies to avoid hydrolysis.

Advanced Research Questions

Q. How does the stereochemistry (trans vs. cis) of 2-Aminocyclobutanol derivatives impact their biological activity?

- Case Study : trans-configured cyclobutane derivatives show distinct binding affinities compared to cis isomers due to spatial alignment with biological targets. For instance, trans-Methyl 3-amino-2,2-dimethylcyclobutanecarboxylate hydrochloride exhibits enhanced enzyme inhibition compared to its cis counterpart .

- Experimental Design : Use chiral HPLC or X-ray crystallography to isolate and validate stereoisomers before activity assays.

Q. What strategies resolve discrepancies in reported biological activity data for trans-2-Aminocyclobutanol hydrochloride?

- Root Causes : Variability may arise from differences in assay conditions (e.g., pH, temperature) or impurities in synthesized batches.

- Resolution Workflow :

Replicate studies using standardized protocols (e.g., fixed buffer systems).

Conduct dose-response curves to establish EC₅₀/IC₅₀ values.

Cross-validate results with orthogonal assays (e.g., SPR for binding kinetics vs. cell-based assays) .

Q. What mechanistic insights exist for trans-2-Aminocyclobutanol hydrochloride’s interaction with metabolic enzymes?

- Hypothesis : The amino and hydroxyl groups may participate in hydrogen bonding with enzyme active sites, analogous to ethambutol hydrochloride’s inhibition of mycobacterial cell wall synthesis .

- Methodology :

- Perform molecular docking simulations to predict binding modes.

- Validate with site-directed mutagenesis of candidate enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.